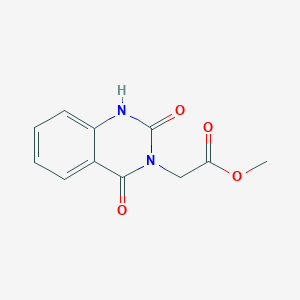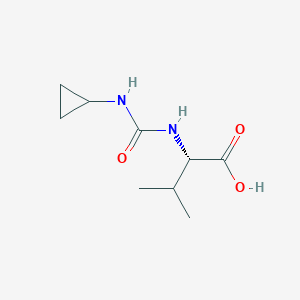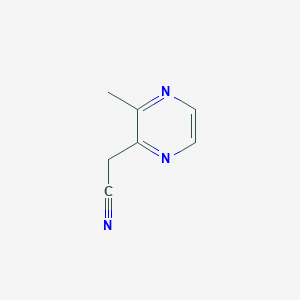
2-(3-Methylpyrazin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Methylpyrazin-2-yl)acetonitrile” is a chemical compound with the molecular formula C7H7N3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylpyrazin-2-yl)acetonitrile” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a methyl group and an acetonitrile group attached to it . The InChI code for the compound is 1S/C7H7N3/c1-6-7(2-3-8)10-5-4-9-6/h4-5H,2H2,1H3 .Physical And Chemical Properties Analysis
“2-(3-Methylpyrazin-2-yl)acetonitrile” has a molecular weight of 133.15 g/mol . It is a liquid at room temperature . The compound has a topological polar surface area of 49.6 Ų .科学的研究の応用
Cytochrome P450 and Toxicology
Feierman and Cederbaum (1989) explored the role of cytochrome P-450 IIE1 and catalase in the oxidation of acetonitrile to cyanide, highlighting the biochemical process by which acetonitrile toxicity occurs. Their research suggests that the cytochrome P450 system, particularly the P-450 IIE1 isozyme, plays a crucial role in this oxidation process, which is relevant to understanding acetonitrile's toxicological profile and its interaction with biological systems (Feierman & Cederbaum, 1989).
Inorganic Chemistry and Photochemistry
In the domain of inorganic chemistry, Hecker, Fanwick, and McMillin (1991) provided evidence for dissociative photosubstitution reactions of acetonitrile-containing ruthenium complexes. Their work demonstrates the ligand substitution reaction under irradiation, contributing to the understanding of reaction mechanisms in metal complexes and the role of acetonitrile as a ligand (Hecker, Fanwick, & McMillin, 1991).
Luminescence and Coordination Chemistry
Piguet et al. (1996) delved into the synthesis and structural properties of lanthanide podates, focusing on their photophysical properties. Their research on heterodinuclear complexes involving acetonitrile reveals insights into the design of luminescent materials with potential applications in sensors and optical devices (Piguet et al., 1996).
Safety And Hazards
特性
IUPAC Name |
2-(3-methylpyrazin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-7(2-3-8)10-5-4-9-6/h4-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREORYDCTFSZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyrazin-2-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

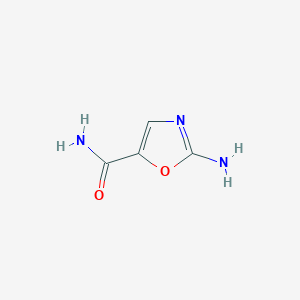
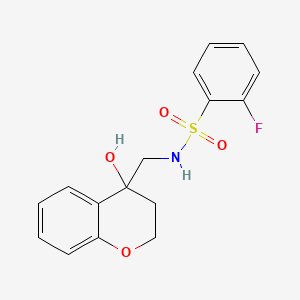
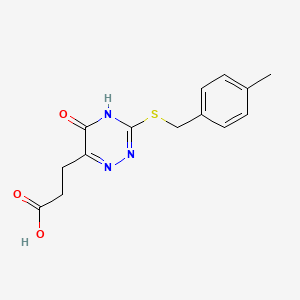
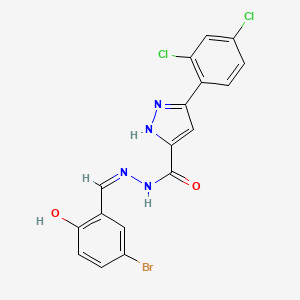
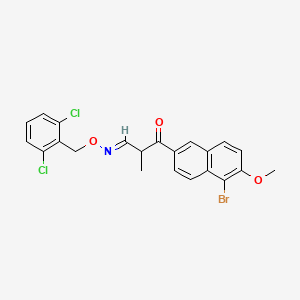
![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2998563.png)
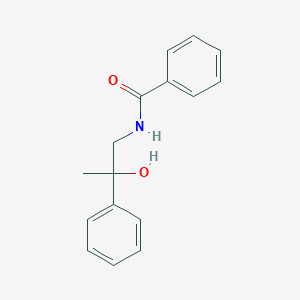
![N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2998566.png)
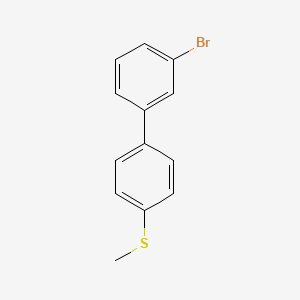
![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)
![2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2998571.png)
